molecular formula C30H52O24 B12078443 B-Pentasaccharide

B-Pentasaccharide

Cat. No.: B12078443
M. Wt: 796.7 g/mol
InChI Key: CFAMAWVZEVLFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-Pentasaccharide involves a sequential assembly of monosaccharide units. The process typically starts from the non-reducing end (outer) to the reducing end (inner) of the pentasaccharide. One common strategy involves the use of azidoglucosyl donors and bisazido D-mannuronic acid derivatives to form disaccharide donors, which are then sequentially elongated to form the pentasaccharide .

Industrial Production Methods

Industrial production of this compound often involves chemo-enzymatic methods, leveraging the availability of glycosylation enzymes and large-scale preparation methods for monosaccharide donors. This approach ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

B-Pentasaccharide undergoes various chemical reactions, including:

    Oxidation: Conversion of primary hydroxyl groups to carboxylic acids.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, and esterified forms, which can be further utilized in different applications .

Scientific Research Applications

B-Pentasaccharide has a wide range of scientific research applications:

Mechanism of Action

B-Pentasaccharide exerts its effects through specific interactions with molecular targets, such as antibodies and receptors on the surface of immune cells. These interactions trigger a cascade of immune responses, leading to the activation of various signaling pathways that enhance the body’s defense mechanisms against infections .

Properties

Molecular Formula

C30H52O24

Molecular Weight

796.7 g/mol

IUPAC Name

2-[2,3-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)53-24-21(44)26(45)48-10(5-33)22(24)51-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3

InChI Key

CFAMAWVZEVLFJH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)O)O)O)O

Origin of Product

United States

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